molecular formula C18H17ClN4O2S2 B2820575 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine CAS No. 1021104-18-6

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Cat. No. B2820575
CAS RN: 1021104-18-6
M. Wt: 420.93
InChI Key: BMBILBHIPVMXBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine”, there are related studies that provide insights into possible synthesis methods. For instance, a study on the synthesis of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives provides a two-step protocol that could potentially be adapted for the synthesis of the compound . Another study discusses the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which shares some structural similarities with the compound .

Scientific Research Applications

Receptor Antagonism and Pharmacological Potentials

One significant area of application for this compound lies in its receptor antagonism properties. For instance, studies have shown that derivatives of piperazine, a structural component of this compound, exhibit high affinities for adenosine A2B receptors, identifying them as potent A2B antagonists. These antagonists possess subnanomolar affinity and high selectivity, making them of interest for therapeutic applications related to adenosine receptors, such as inflammatory and cardiovascular diseases (Borrmann et al., 2009).

Similarly, the exploration of (piperazin-1-yl-phenyl)-arylsulfonamides has unveiled compounds with strong affinities towards 5-HT(2C) and 5-HT(6) receptors. These findings underscore the compound's relevance in the development of atypical antipsychotic agents, providing a pathway for the creation of new therapeutic agents in the treatment of psychiatric disorders (Park et al., 2010).

Anticancer Activities

Another promising area of application is in the field of oncology. Derivatives of the core structure have demonstrated efficacy in inhibiting cancer cell proliferation. For instance, compounds utilizing the piperazine scaffold have shown significant anticancer activities, highlighting the potential of these molecules in the development of novel anticancer therapies (Turov, 2020).

properties

IUPAC Name

3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S2/c19-16-7-9-18(26-16)27(24,25)23-12-10-22(11-13-23)17-8-6-15(20-21-17)14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBILBHIPVMXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

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